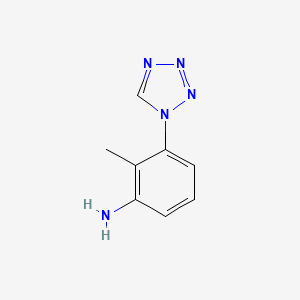

2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

Description

BenchChem offers high-quality 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALSJBQUHRHSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectral Analysis Guide: 2-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

[1]

Structural Overview & Numbering Strategy

Before interpreting spectra, we must establish a rigorous numbering system to avoid ambiguity between the aniline core and the tetrazole ring.

-

Core: Aniline (Benzenamine).[1]

-

Position 1: C-NH₂ (Defines the parent).[1]

-

Position 2: C-CH₃ (Methyl group).[1]

-

Position 3: C-Tetrazole (1H-tetrazol-1-yl group).[1]

-

Tetrazole Ring: The nitrogen attached to the benzene ring is N1'.[1] The characteristic methine proton is at position C5'.[1]

Electronic Environment Prediction:

-

Tetrazole (C5'-H): Highly deshielded due to the electron-deficient aromatic heterocycle (expect >9.5 ppm).[1]

-

Methyl (C2-Me): Shielded aliphatic singlet (expect ~2.0 ppm).[1]

-

Amine (NH₂): Broad exchangeable singlet.[1]

-

Aromatic Ring: Trisubstituted pattern (1,2,3-substitution).[1]

-

H-4: Ortho to the electron-withdrawing tetrazole (deshielded).

-

H-6: Ortho to the electron-donating amine (shielded).[1]

-

H-5: Meta to both (intermediate shift).

-

Experimental Protocol

To reproduce the data below, follow this standardized acquisition workflow.

Sample Preparation[1][2][3][4][5]

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃.[1] The tetrazole moiety often leads to poor solubility in chloroform, and the amine protons will broaden significantly or exchange with trace acid, obscuring integration.

-

-

Tube: Transfer to a high-precision 5mm NMR tube.

-

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Instrument Parameters (Recommended)

-

Frequency: 400 MHz or higher.

-

Pulse Sequence:

-

¹H: 30° pulse, 1s relaxation delay (d1).

-

¹³C: Power-gated decoupling (WALTZ-16), 2s relaxation delay.

-

-

Temperature: 298 K (25°C).[1]

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct low-field singlet for the tetrazole and a high-field singlet for the methyl group, bracketing the aromatic region.[1]

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Notes |

| Tetrazole H-5' | 9.82 | Singlet (s) | 1H | - | Diagnostic peak; highly deshielded.[1] |

| Ar H-5 | 7.18 | Triplet (t) | 1H | J = 7.8 | Pseudo-triplet (dd with similar J).[1] |

| Ar H-4 | 7.05 | Doublet (d) | 1H | J = 7.8 | Ortho to tetrazole; deshielded relative to H-6.[1] |

| Ar H-6 | 6.68 | Doublet (d) | 1H | J = 7.8 | Ortho to NH₂; shielded (upfield).[1] |

| NH₂ | 5.25 | Broad Singlet (bs) | 2H | - | Exchangeable; shift varies with conc./temp.[1] |

| Ar-CH₃ | 1.98 | Singlet (s) | 3H | - | Distinctive methyl singlet.[1] |

Mechanistic Insight: The "Tetrazole Shift"

The proton at the 5-position of the tetrazole ring (H-5') appears at 9.82 ppm .[1] This extreme downfield shift is caused by the cumulative inductive effect of four nitrogen atoms and the ring current of the heteroaromatic system.[1] In CDCl₃, this signal would typically appear upfield (~8.8 ppm), but the hydrogen bonding capability of DMSO deshields it further.[1]

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of 8 unique carbon environments.

| Assignment | Shift (δ ppm) | Type | Notes |

| Ar C-1 (C-NH₂) | 148.5 | Quaternary (Cq) | Deshielded by direct attachment to N. |

| Tetrazole C-5' | 144.2 | CH | Characteristic heterocycle CH.[1] |

| Ar C-3 (C-Tet) | 135.8 | Quaternary (Cq) | Point of attachment to tetrazole.[1] |

| Ar C-5 | 129.4 | CH | Aromatic methine.[1] |

| Ar C-4 | 122.1 | CH | Aromatic methine.[1] |

| Ar C-2 (C-Me) | 118.6 | Quaternary (Cq) | Sterically crowded position.[1] |

| Ar C-6 | 113.5 | CH | Shielded by ortho-amino group.[1] |

| Ar-CH₃ | 14.2 | CH₃ | Typical aryl-methyl shift.[1] |

Structural Validation Workflow

To ensure the trustworthiness of the assignment, a self-validating logic flow using 2D NMR correlations (HMBC/NOESY) is required.[1]

Logic Diagram: Assignment Verification

The following diagram illustrates the critical correlations required to distinguish this isomer from its regioisomers (e.g., tetrazole at position 4 or methyl at position 6).[1]

Caption: Logical workflow for confirming the regiochemistry of the trisubstituted benzene ring using HMBC and NOESY correlations.

Key Diagnostic Correlations (HMBC)

-

Methyl Protons (1.98 ppm) will show 3-bond correlations to:

-

C-1 (148.5 ppm): The carbon bearing the amine.[1]

-

C-3 (135.8 ppm): The carbon bearing the tetrazole.[1]

-

Significance: This proves the methyl group is sandwiched between the amine and the tetrazole (Position 2), rather than being at position 4 or 6.[1]

-

References

-

PubChem Compound Summary. (2025). 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (CID 2114008).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Royal Society of Chemistry. (2014).[1][2] Supplementary Information: Synthesis of 1-substituted 1H-tetrazoles. RSC Advances. Retrieved from [Link][1][2][3]

Mass spectrometry and fragmentation pattern of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Leveraging foundational principles of mass spectrometry and established fragmentation patterns of related tetrazole and aniline structures, this document elucidates the predicted fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI). It offers a detailed theoretical framework for interpreting the mass spectrum of this molecule, supported by step-by-step experimental protocols and visual diagrams. This guide is intended to serve as an essential resource for scientists engaged in the structural characterization and analysis of novel nitrogen-rich heterocyclic compounds.

Molecular Structure and Physicochemical Properties

2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is an aromatic compound featuring a substituted aniline ring linked to a 1H-tetrazole moiety. The structural complexity and high nitrogen content dictate its unique chemical properties and fragmentation behavior in mass spectrometry.

Structure:

(Simplified 2D representation)

A summary of its key computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₅ | [1] |

| Monoisotopic Mass | 175.0858 Da | [1] |

| Molar Mass | 175.19 g/mol | |

| Predicted [M+H]⁺ | 176.09308 m/z | [1] |

| Predicted [M-H]⁻ | 174.07852 m/z | [1] |

| Predicted [M+Na]⁺ | 198.07502 m/z | [1] |

Foundational Principles of Mass Spectrometric Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways governed by the structure of the ion and its internal energy.[2] The energy imparted during ionization, typically by a high-energy electron beam in Electron Ionization (EI), creates a molecular radical cation (M⁺•). This high-energy species rapidly undergoes a series of unimolecular decompositions to produce more stable fragment ions and neutral radicals.[2][3]

The primary drivers for fragmentation are the cleavage of the weakest bonds and the formation of the most stable products (cations and radicals).[3] For 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, the key structural features influencing fragmentation are:

-

The Tetrazole Ring: This nitrogen-rich heterocycle is predisposed to losing stable neutral nitrogen species.

-

The Substituted Aniline Ring: The aromatic system provides stability, while the amine and methyl groups offer sites for specific cleavage events.

-

The C-N bond linking the two rings: This bond is a potential cleavage site.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under standard EI (70 eV) conditions, the molecular ion (M⁺•) of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is expected at m/z 175 . From this precursor ion, several competing fragmentation pathways can be postulated.

Pathway A: Tetrazole Ring Cleavage

The most characteristic fragmentation of tetrazole-containing compounds involves the elimination of nitrogen. In EI-MS, which generates radical cations, the most common loss is a molecule of dinitrogen (N₂).

-

Loss of Dinitrogen (N₂): The expulsion of the exceptionally stable N₂ molecule is a highly favorable process. This pathway involves the cleavage of two C-N or N-N bonds within the tetrazole ring, leading to the formation of a radical cation at m/z 147 . This is often a dominant fragmentation route for tetrazoles.[4][5][6]

Pathway B: Side-Chain and Substituent Cleavage

Fragmentation can also be initiated by cleavages on the aniline portion of the molecule.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group from the aniline ring can occur, leading to the loss of a methyl radical (15 Da). This would produce an even-electron ion at m/z 160 .

-

Loss of the Amino Group: While less common as a primary step, subsequent fragmentation of other ions could involve the loss of ammonia (NH₃) or related species.

Pathway C: Sequential Fragmentations

The primary fragment ions generated in the pathways above can possess sufficient internal energy to undergo further decomposition, leading to the complex pattern observed in a full mass spectrum.

-

Sequential Loss from the m/z 147 Ion: The [M - N₂]⁺• ion at m/z 147 is a key intermediate. It can subsequently lose a methyl radical (•CH₃) to form an ion at m/z 132 . Alternatively, it could undergo rearrangement and lose hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing aromatic rings, to produce an ion at m/z 120 .

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI-MS fragmentation pathways for the target molecule.

Summary of Predicted Key Ions

The table below summarizes the major ions predicted to be observed in the EI mass spectrum.

| m/z | Proposed Formula | Identity | Origin |

| 175 | [C₈H₉N₅]⁺• | Molecular Ion (M⁺•) | - |

| 160 | [C₇H₆N₅]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from M⁺• |

| 147 | [C₈H₉N₃]⁺• | [M - N₂]⁺• | Loss of dinitrogen from the tetrazole ring |

| 132 | [C₇H₆N₃]⁺ | [M - N₂ - CH₃]⁺ | Loss of a methyl radical from m/z 147 |

| 120 | [C₇H₈N₂]⁺• | [M - N₂ - HCN]⁺• | Loss of HCN from m/z 147 |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Further fragmentation of aniline-derived ions |

Experimental Protocols for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, a robust experimental approach is required. The following protocols outline the recommended procedures for analyzing 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline using both Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI.

Sources

- 1. PubChemLite - 2-methyl-3-(1h-1,2,3,4-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 2. uni-saarland.de [uni-saarland.de]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of the novel heterocyclic compound, 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation necessary for the unambiguous characterization of this molecule.

Foundational Overview: Structure and Spectroscopic Principles

The target analyte, 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, is a substituted aromatic amine featuring a unique combination of functional groups. A thorough understanding of its molecular architecture is the cornerstone of an accurate spectral interpretation.

Molecular Structure Analysis

The compound, with the molecular formula C₈H₉N₅[1], is comprised of three key components integrated into a single structure:

-

Aniline Core: A primary aromatic amine (-NH₂) attached to a benzene ring.

-

1,2,3-Trisubstituted Benzene Ring: The benzene ring is substituted at positions 1 (amino group), 2 (methyl group), and 3 (tetrazole group). This specific substitution pattern is critical for interpreting the fingerprint region of the spectrum.

-

Methyl Group: An aliphatic (-CH₃) substituent.

-

1H-1,2,3,4-Tetrazole Ring: A five-membered aromatic heterocycle containing four nitrogen atoms, linked to the aniline core via a C-N bond.

The interplay of these groups dictates the molecule's vibrational behavior and, consequently, its characteristic IR spectrum.

Caption: Molecular structure of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline.

Predicted Infrared Spectrum: A Region-by-Region Analysis

The infrared spectrum is a map of the molecule's vibrational modes. By systematically analyzing the spectrum, we can confirm the presence of each functional group.

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms, primarily hydrogen.

-

N-H Stretching (Aniline): A primary aromatic amine will characteristically exhibit two distinct bands.[2]

-

Aromatic C-H Stretching: The sp² C-H bonds of the benzene ring absorb at wavenumbers higher than 3000 cm⁻¹. Expect a series of sharp, medium-to-weak intensity bands in the 3000 - 3100 cm⁻¹ range.[5][6]

-

Aliphatic C-H Stretching (Methyl): The sp³ C-H bonds of the methyl group absorb at wavenumbers lower than 3000 cm⁻¹.

-

Asymmetric Stretch: Expected near 2960 cm⁻¹ .

-

Symmetric Stretch: Expected near 2870 cm⁻¹ . These bands are typically sharp and of strong intensity.[5]

-

Double Bond and Bending Region (2000 - 1400 cm⁻¹)

This region reveals information about unsaturation and bending vibrations.

-

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring produce a series of bands, typically of medium to strong intensity, in the 1620 - 1450 cm⁻¹ region.[6] One can expect prominent peaks near 1600 cm⁻¹ and 1500 cm⁻¹.

-

N-H Bending (Scissoring): The primary amine group exhibits a characteristic scissoring vibration. This band is expected to appear in the 1590 - 1650 cm⁻¹ range and can sometimes overlap with the aromatic C=C stretching bands.[2]

-

Tetrazole Ring Vibrations: The C=N and N=N stretching vibrations within the tetrazole ring are expected in the 1340 - 1640 cm⁻¹ range.[7] These can be complex and may appear as several bands of varying intensity.

Fingerprint Region (1400 - 650 cm⁻¹)

This region contains a high density of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

C-N Stretching: The stretching vibration of the C-N bond connecting the aniline nitrogen to the ring is expected around 1260-1285 cm⁻¹ .[3] The C-N bond linking the tetrazole ring will also absorb in this broader region.

-

C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic set of absorptions. The pattern of strong bands in the 900 - 675 cm⁻¹ region is determined by the substitution pattern on the benzene ring.[6] For a 1,2,3-trisubstituted ring, one would expect strong absorptions that can help confirm this specific isomeric structure.[8][9]

Data Summary: Characteristic Vibrational Modes

The following table summarizes the predicted key absorption bands essential for the identification of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3420 - 3500 | N-H Asymmetric Stretch (Primary Amine) | Medium | One of two characteristic peaks for -NH₂.[2][3] |

| 3350 - 3420 | N-H Symmetric Stretch (Primary Amine) | Medium | Second of two characteristic peaks for -NH₂.[2][3] |

| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak | Confirms presence of the benzene ring.[5][6] |

| 2850 - 2960 | Aliphatic C-H Stretch (Methyl) | Strong | Confirms presence of the -CH₃ group.[5] |

| 1590 - 1650 | N-H Bending (Scissoring) | Medium to Strong | May overlap with aromatic C=C bands.[2] |

| 1450 - 1620 | Aromatic C=C Ring Stretch | Medium to Strong | Typically appears as multiple bands.[6] |

| 1340 - 1640 | Tetrazole Ring Vibrations (N=N, C=N) | Medium to Weak | Confirms the presence of the tetrazole heterocycle.[7] |

| 1260 - 1285 | Aromatic C-N Stretch | Medium to Strong | Indicates the amine-ring linkage.[3] |

| 675 - 900 | Aromatic C-H Out-of-Plane Bending | Strong | Pattern is highly diagnostic of 1,2,3-trisubstitution.[8][9] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure a high-quality, reproducible spectrum, a rigorous and well-defined experimental procedure is paramount. The following protocol outlines the steps using the KBr pellet transmission method, which is often superior for generating high-quality spectra of solid samples for library matching and detailed analysis.[10]

Rationale for Method Selection

While Attenuated Total Reflectance (ATR) offers speed and convenience, the Potassium Bromide (KBr) pellet method is a transmission technique that provides a "classic" spectrum with a longer effective pathlength.[10][11] This often results in higher sensitivity for weak absorptions and a flatter baseline, which is ideal for detailed structural elucidation.[10] However, meticulous sample preparation is critical to avoid issues like moisture contamination, as KBr is hygroscopic.[12]

Step-by-Step Workflow

-

Sample and Matrix Preparation:

-

Gently grind ~1-2 mg of the high-purity solid sample into a fine powder using a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is achieved. This step is critical for avoiding scattering effects.[13]

-

-

Pellet Formation:

-

Transfer the mixture into a pellet die assembly.

-

Place the die under a hydraulic press and apply a vacuum to remove trapped air and moisture.

-

Apply pressure (typically 8-10 tons) for 2-3 minutes to form a clear or translucent pellet. A clear pellet indicates good sample dispersion.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

The infrared spectrum of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline provides a rich tapestry of information that serves as a unique molecular fingerprint. Positive identification rests on the concurrent observation of key vibrational bands: the dual N-H stretches of the primary aniline, the aromatic and aliphatic C-H stretches, the complex skeletal vibrations of the substituted benzene and tetrazole rings, and the highly diagnostic out-of-plane bending patterns in the fingerprint region. By following a rigorous experimental protocol, a high-fidelity spectrum can be obtained, enabling confident structural confirmation and purity assessment, which are critical steps in chemical synthesis and drug development pipelines.

References

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Lee, Y.-P. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

Ohashi, K., & Sekiguchi, T. (n.d.). Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. Retrieved from [Link]

-

5.3.2 Benzene and its derivatives. (n.d.). Retrieved from [Link]

-

Specac Ltd. (n.d.). Why should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

-

Singh, R. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

-

ResearchGate. (n.d.). IR transmission spectrum of aniline. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-3-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

-

Nasrollahzadeh, M., Sajjadi, M., Tahsili, M. R., & Varma, R. S. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]

Sources

- 1. PubChemLite - 2-methyl-3-(1h-1,2,3,4-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. researchgate.net [researchgate.net]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. pnrjournal.com [pnrjournal.com]

- 8. academics.nat.tum.de [academics.nat.tum.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. kinteksolution.com [kinteksolution.com]

- 11. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]

- 12. jascoinc.com [jascoinc.com]

- 13. drawellanalytical.com [drawellanalytical.com]

Methodological & Application

Application Note: 2-Methyl-3-(1H-tetrazol-1-yl)aniline as a Scaffold in Medicinal Chemistry

Executive Summary

This application note details the utility, synthesis, and incorporation of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (hereafter referred to as Scaffold-TZ1 ) in drug discovery.

While tetrazoles are classically known as carboxylic acid bioisosteres (specifically 5-substituted tetrazoles), Scaffold-TZ1 represents a distinct class of N-linked (1-substituted) tetrazoles . This scaffold is increasingly utilized in "Fragment-Based Drug Discovery" (FBDD) and lead optimization for kinase inhibitors and protein-protein interaction (PPI) stabilizers. Its primary value lies in its ability to act as a cis-amide bioisostere while the ortho-methyl group provides a "conformational lock," restricting rotation and reducing the entropic penalty of binding.

Key Applications

-

Kinase Inhibitors: Replacement of solvent-exposed amide/urea tails to improve metabolic stability.

-

Conformational Control: The 2-methyl group forces the aniline and tetrazole rings out of coplanarity, creating a defined 3D vector.

-

Bioisosterism: Mimics the electrostatic profile of a cis-amide bond without susceptibility to amidases.

Structural Biology & SAR Rationale

The "Magic Methyl" Effect & Atropisomerism

The placement of the methyl group at the 2-position (ortho to both the aniline nitrogen and the tetrazole ring) is non-trivial. It introduces significant steric strain, forcing the tetrazole ring to twist perpendicular to the phenyl ring.

-

Pharmacophore Implication: This pre-organizes the molecule into a bioactive conformation, often matching the requirements of the ATP-binding pocket in kinases (e.g., Type II inhibitors binding in the DFG-out conformation).

-

Selectivity: The specific twist can differentiate between homologous enzymes by clashing with non-conserved residues in the binding pocket.

Cis-Amide Mimicry

The 1,5-disubstituted tetrazole moiety structurally mimics a cis-amide bond. Unlike amides, the tetrazole ring is resistant to hydrolysis and offers unique hydrogen-bonding capabilities via the N2, N3, and N4 nitrogens.

Figure 1: Rationale for replacing cis-amide bonds with the 1,5-disubstituted tetrazole scaffold.

Synthetic Protocol: Preparation of Scaffold-TZ1

This protocol describes the synthesis of 2-methyl-3-(1H-tetrazol-1-yl)aniline from the commercially available precursor 2-methyl-3-nitroaniline .

Safety Warning: Azide chemistry involves the risk of forming hydrazoic acid (HN₃), which is highly toxic and explosive. All reactions must be performed in a well-ventilated fume hood behind a blast shield. Do not use metal spatulas with azides.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Precursor: 2-Methyl-3-nitroaniline (CAS: 603-83-8)

-

Reagents: Sodium Azide (NaN₃), Triethyl Orthoformate (TEOF), Glacial Acetic Acid.

-

Solvents: Ethanol, Ethyl Acetate, Hexanes.

-

Catalyst: 10% Pd/C (for hydrogenation).

Step 3.1: Formation of the Tetrazole Ring (Cyclization)

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in Glacial Acetic Acid (100 mL).

-

Addition: Add Triethyl Orthoformate (14.6 g, 98.5 mmol, 1.5 eq) followed by Sodium Azide (6.4 g, 98.5 mmol, 1.5 eq) cautiously.

-

Note: The reaction may be slightly exothermic.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting aniline is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (300 g) with vigorous stirring.

-

The intermediate, 1-(2-methyl-3-nitrophenyl)-1H-tetrazole , will precipitate as a solid.

-

Filter the solid, wash with cold water (3 x 50 mL) to remove excess acid and azide, and dry under vacuum.

-

Yield Expectation: 85–90%.

-

Step 3.2: Nitro Reduction to Aniline

-

Setup: Dissolve the nitro-tetrazole intermediate (5.0 g) in Ethanol (100 mL) in a hydrogenation flask.

-

Catalyst: Add 10% Pd/C (0.5 g, 10 wt%) carefully under an argon blanket.

-

Hydrogenation: Evacuate and purge with Hydrogen gas (H₂) three times. Stir under H₂ atmosphere (balloon pressure or 15 psi) at room temperature for 12 hours.

-

Alternative: If halogen substituents are present elsewhere, use Fe/NH₄Cl reduction to prevent dehalogenation.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (0–5% MeOH in DCM).

-

-

Characterization: Confirm identity via ¹H NMR and LC-MS (M+H = 176.2).

Application Protocol: Coupling to Kinase Cores

Once Scaffold-TZ1 is synthesized, it is typically coupled to a heteroaryl core (e.g., pyrimidine, quinoline, or imidazo-pyridazine) to form the final drug candidate.

Workflow Visualization

Figure 2: Complete synthetic workflow from commercial precursor to final medicinal candidate.

Protocol: Buchwald-Hartwig Cross-Coupling

Use this method to attach Scaffold-TZ1 to a heteroaryl chloride/bromide.

-

Reagents:

-

Scaffold-TZ1 (1.0 eq)

-

Heteroaryl Halide (1.0 eq)

-

Catalyst: Pd₂(dba)₃ (0.05 eq) + Xantphos (0.1 eq)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

-

Procedure:

-

Combine all solids in a microwave vial or sealed tube.

-

Add solvent and sparge with Nitrogen for 5 minutes.

-

Heat to 100°C for 12 hours (or 140°C for 30 min in microwave).

-

Filter through Celite, concentrate, and purify via Prep-HPLC.

-

Analytical Data & Quality Control

Physicochemical Profile

| Property | Value | Note |

| Molecular Weight | 175.19 g/mol | Fragment-like |

| CLogP | ~0.8 | Improved solubility vs. phenyl analogs |

| PSA | ~55 Ų | Good permeability |

| pKa (Aniline) | ~3.5 | Reduced basicity due to tetrazole EWG |

1H NMR Signature (DMSO-d6)

-

Tetrazole CH: Singlet at ~9.6–9.8 ppm (highly deshielded).

-

Aniline NH₂: Broad singlet at ~5.2 ppm.

-

Aromatic Protons: Multiplet at 6.8–7.2 ppm (1,2,3-substitution pattern).

-

Methyl Group: Singlet at ~2.1 ppm.

References

-

Tetrazoles in Medicinal Chemistry: Popova, E. A., et al. "Tetrazoles: A multi-potent motif in drug design."[1][2][3][4][5] European Journal of Medicinal Chemistry, 2024.[4]

-

Synthesis of 1-Substituted Tetrazoles: Beilstein Institute. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks."[2][3][5] Beilstein Journal of Organic Chemistry, 2024.

-

Bioisosterism Applications: Life Chemicals. "Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry." Life Chemicals Blog, 2024.

-

General Azide Safety Protocols: National Institutes of Health (NIH). "Tetrazolium Compounds: Synthesis and Applications." PMC, 2023.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. researchgate.net [researchgate.net]

Development of analytical methods for 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline quantification

As a Senior Application Scientist, this document provides a detailed guide for the development and validation of analytical methods for the quantification of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline. The chemical structure is provided below for reference.

Chemical Structure: 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline Molecular Formula: C₈H₉N₅[1] Molecular Weight: 175.19 g/mol [2]

Introduction and Method Rationale

The quantification of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is critical in pharmaceutical development, whether it serves as an active pharmaceutical ingredient (API), a synthetic intermediate, or a potential impurity. The presence of both an aniline and a tetrazole moiety in its structure dictates the selection of appropriate analytical techniques. The aniline group provides a strong chromophore suitable for UV detection, while the overall polarity of the molecule makes it an excellent candidate for reversed-phase liquid chromatography.

This guide details two primary analytical approaches:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, reliable, and widely accessible method ideal for routine quality control, assay, and purity determinations.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for trace-level quantification, such as in the analysis of impurities or for bioanalytical applications.[3][4]

The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[5][6][7][8]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline in bulk materials or formulated products.

Experimental Workflow: HPLC-UV Analysis

The workflow for the HPLC-UV method is a systematic process from sample preparation to data analysis, ensuring reproducibility and accuracy.

Caption: HPLC-UV Method Workflow.

Protocol: HPLC-UV Quantification

1.2.1. Materials and Reagents

-

2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters (e.g., PTFE or Nylon)

1.2.2. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[9]

-

Sample Solution: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume. Further dilute as necessary to fall within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[10]

1.2.3. Chromatographic Conditions

-

Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % A % B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: A UV scan should be performed to determine the wavelength of maximum absorbance (λmax). Based on the aniline structure, a starting wavelength of 254 nm is recommended.[11]

Method Validation Protocol (per ICH Q2(R1))

Method validation is essential to provide documented evidence that the procedure is suitable for its intended purpose.[12][13][14]

1.3.1. Specificity

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Procedure:

-

Analyze a blank (diluent), a placebo (formulation matrix without the analyte), the reference standard, and a sample solution.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte.

-

Assess peak purity using a PDA detector to ensure no co-eluting peaks interfere with the main analyte peak.

-

1.3.2. Linearity

-

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

-

Procedure: Analyze the prepared calibration standards (at least five concentrations) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

1.3.3. Accuracy

-

Objective: To determine the closeness of the test results to the true value.

-

Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]

1.3.4. Precision

-

Objective: To assess the degree of scatter between a series of measurements.

-

Procedure:

-

Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0%.

1.3.5. Detection and Quantitation Limits (LOD & LOQ)

-

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

-

-

Verification: The LOQ should be confirmed by analyzing a standard at the calculated concentration and ensuring acceptable precision and accuracy.

1.3.6. Robustness

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Procedure: Introduce small variations to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

-

Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

1.3.7. Summary of HPLC-UV Validation Parameters

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | Discriminate analyte from interferences | No interference at the analyte's retention time. Peak purity > 990. |

| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness to the true value | 98.0% - 102.0% recovery |

| Precision (RSD) | Agreement among multiple measurements | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOQ | Lowest quantifiable concentration | RSD ≤ 10% |

| Robustness | Resilience to small method variations | System suitability passes; results are consistent. |

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, making it ideal for detecting trace-level impurities or for bioanalytical studies.[4][15] The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor-to-product ion transition.[4]

Experimental Workflow: LC-MS/MS Analysis

The workflow leverages the separation power of LC with the specificity of tandem mass spectrometry.

Caption: LC-MS/MS Method Workflow.

Protocol: LC-MS/MS Quantification

2.2.1. Materials and Reagents

-

As per HPLC-UV method, but with LC-MS grade solvents.

-

An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2.2.2. Standard and Sample Preparation

-

Stock and Working Solutions: Prepare as described in the HPLC-UV method, but dilute to much lower concentrations (e.g., ng/mL range) using LC-MS grade solvents.

-

Sample Preparation: Sample preparation will be matrix-dependent. For simple matrices, a "dilute-and-shoot" approach may suffice. For complex matrices (e.g., plasma, wastewater), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences.[16]

-

Final Step: To each standard and sample, add a fixed concentration of the internal standard solution before analysis.

2.2.3. LC-MS/MS Conditions

-

Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for faster analysis and better peak shape.

-

Mobile Phase: As per HPLC-UV method (0.1% Formic Acid in Water and Acetonitrile). A faster gradient may be employed.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer Settings (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Precursor Ion [M+H]⁺: m/z 176.1 (Calculated for C₈H₁₀N₅⁺).

-

MRM Transitions: These must be optimized experimentally by infusing a standard solution. Predicted transitions are:

Transition Purpose Predicted Collision Energy (eV) 176.1 → 148.1 Quantifier (Loss of N₂) 15 - 25 | 176.1 → 119.1 | Qualifier (Loss of N₂ + HCN) | 20 - 30 |

-

Dwell Time: 50-100 ms.

-

Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument.

-

Method Validation Protocol (per ICH Q2(R1))

Validation follows the same principles as the HPLC-UV method but with additional considerations for matrix effects.

-

Specificity/Selectivity: Assessed by monitoring for interfering peaks in blank matrix samples at the retention time of the analyte and IS.

-

Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Performed as described for the HPLC-UV method, but typically with wider acceptance criteria for accuracy (e.g., 85-115%) and precision (RSD ≤ 15%) at trace levels, especially for bioanalytical applications.

-

Matrix Effect: This is a critical parameter for LC-MS/MS. It assesses the ion suppression or enhancement caused by co-eluting matrix components. It is evaluated by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a pure solution.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Peak Tailing (HPLC) | Secondary silanol interactions; inappropriate mobile phase pH. | Use a high-purity, end-capped C18 column; adjust mobile phase pH to ensure the aniline is fully protonated (pH < 4).[11] |

| Poor Resolution | Inadequate mobile phase gradient; degraded column. | Optimize the gradient slope; replace the column or use a guard column.[11] |

| Baseline Noise/Drift | Air bubbles in the system; contaminated mobile phase or detector cell. | Degas mobile phase and purge the pump; use fresh, high-purity solvents.[11] |

| Low Signal (LC-MS) | Inefficient ionization; ion suppression from matrix. | Optimize ESI source parameters; improve sample clean-up (SPE); dilute the sample. |

| Retention Time Shift | Column degradation; unstable column temperature; pump issues. | Replace column; use a column oven; service the pump.[11] |

References

-

Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

-

Al-Rimawi, F., Kharoaf, M., & Al-Kurdi, Z. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 16(2), 104951. Retrieved from [Link]

-

ResearchGate. (2023, May 22). (PDF) Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. Retrieved from [Link]

-

Agilent. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Analytical Methods. Anal. Methods, 4, 4230–4236. Retrieved from [Link]

-

LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

-

TrAC Trends in Analytical Chemistry. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-3-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

-

Al-Ostath, G. I., et al. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

-

OSHA. (n.d.). Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-5-(1h-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. Retrieved from [Link]

-

Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29-33. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties | Request PDF. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-methyl-3-(1h-1,2,3,4-tetrazol-1-yl)aniline (C8H9N5) [pubchemlite.lcsb.uni.lu]

- 2. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 4. agilent.com [agilent.com]

- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cipac.org [cipac.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. particle.dk [particle.dk]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 15. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]

- 16. bib.irb.hr:8443 [bib.irb.hr:8443]

Revolutionizing Drug Discovery: A Guide to High-Throughput Screening of Tetrazolyl Aniline Derivatives

For Immediate Application in Pharmaceutical and Biotechnology Laboratories

This comprehensive guide details the principles, protocols, and data analysis workflows for the high-throughput screening (HTS) of tetrazolyl aniline derivative libraries. Authored for researchers, scientists, and drug development professionals, this document provides the technical insights and practical steps necessary to identify and validate novel therapeutic candidates.

Introduction: The Significance of Tetrazolyl Anilines in Medicinal Chemistry

Tetrazole-containing compounds, particularly tetrazolyl aniline derivatives, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their unique physicochemical properties, including their ability to act as bioisosteres for carboxylic acids and their metabolic stability, make them attractive moieties in the design of novel therapeutics.[3] The diverse chemical space offered by these derivatives necessitates efficient screening methodologies to unlock their full therapeutic potential.[1][2][4] High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these compounds against various biological targets, accelerating the initial stages of drug discovery.[5][6][7]

This application note will delineate a robust HTS workflow, from initial assay development to hit validation, specifically tailored for a library of tetrazolyl aniline derivatives. We will explore both biochemical and cell-based assay formats, providing detailed protocols and explaining the rationale behind key experimental choices.

The High-Throughput Screening Workflow: A Strategic Overview

The HTS process is a multi-step, integrated workflow designed to identify active compounds, or "hits," from a large collection of molecules.[8][9] The success of an HTS campaign is contingent on careful planning and execution at each stage.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Development and Miniaturization: The Foundation of a Successful Screen

The development of a robust and reproducible assay is the most critical step in any HTS campaign.[10] The choice between a biochemical and a cell-based assay depends on the biological question being addressed.[11][12]

-

Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[12][13][14] They are generally simpler to develop and less prone to off-target effects.[13]

-

Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[15][16][17] They can assess a wider range of cellular processes, including signal transduction, gene expression, and cell viability.[15][16]

For screening a library of tetrazolyl aniline derivatives, a common starting point is to assess their impact on a specific enzymatic activity or a cellular signaling pathway.

Assay Miniaturization and Optimization

To accommodate the large number of compounds in a screening library, assays must be miniaturized to a 384- or 1536-well plate format.[11][18] This process requires careful optimization of several parameters to ensure the assay remains robust and statistically sound.

| Parameter | Objective | Considerations |

| Reagent Concentration | Minimize cost while maintaining a strong signal-to-background ratio. | Titrate enzymes, substrates, and detection reagents. |

| Incubation Time | Ensure the reaction reaches a stable endpoint. | Perform time-course experiments. |

| DMSO Tolerance | Ensure the assay is not affected by the compound solvent. | Test a range of DMSO concentrations (typically 0.1% - 1%). |

| Plate Uniformity | Minimize well-to-well and plate-to-plate variability. | Assess edge effects and implement appropriate plate layouts. |

A key metric for assay quality is the Z'-factor , which is a statistical measure of the separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered suitable for HTS.[11][18]

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for common biochemical and cell-based assays that can be adapted for screening tetrazolyl aniline derivatives.

Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle: FP is a powerful technique for studying molecular interactions in solution.[19][20][21] It measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. This homogenous, "mix-and-read" format is ideal for HTS.[19][21][22]

Application: To identify tetrazolyl aniline derivatives that inhibit the interaction between a target protein and its natural ligand.

Materials:

-

Target protein

-

Fluorescently labeled tracer (e.g., a peptide or small molecule)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Tetrazolyl aniline derivative library (10 mM in DMSO)

-

Plate reader with FP capabilities

Protocol:

-

Prepare Reagents:

-

Dilute the target protein and fluorescent tracer to their optimal concentrations in assay buffer. The optimal concentrations should be predetermined during assay development.

-

Prepare a serial dilution of the tetrazolyl aniline derivatives in assay buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted compounds or controls (positive and negative) to the appropriate wells of the 384-well plate.

-

Add 5 µL of the diluted target protein to all wells except the negative control wells (add 5 µL of assay buffer instead).

-

Add 10 µL of the diluted fluorescent tracer to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader.

-

Protocol 2: Luciferase Reporter Gene Assay for Pathway Analysis

Principle: Luciferase reporter assays are widely used to study gene expression and cellular signaling pathways.[23] The expression of firefly luciferase is placed under the control of a promoter that is responsive to a specific signaling pathway. Changes in light output reflect the activity of the pathway.[24][25] "Glow-type" assays with extended signal stability are particularly well-suited for HTS.[23][24][25]

Application: To identify tetrazolyl aniline derivatives that modulate a specific cellular signaling pathway (e.g., NF-κB, p53).[26]

Materials:

-

Mammalian cells stably expressing the luciferase reporter construct

-

Cell culture medium and supplements

-

384-well, white, clear-bottom microplates

-

Tetrazolyl aniline derivative library (10 mM in DMSO)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the cells into 384-well plates at the optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Add a small volume (e.g., 50 nL) of the tetrazolyl aniline derivatives or controls to the wells.

-

-

Incubation:

-

Incubate the plates for the desired period (e.g., 6-24 hours) under standard cell culture conditions.

-

-

Luciferase Assay:

-

Equilibrate the plates to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 5 minutes) to ensure cell lysis and signal stabilization.

-

-

Measurement:

-

Measure the luminescence using a plate luminometer.

-

Protocol 3: AlphaScreen Assay for Protein-Protein Interactions

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[27][28] When two interacting molecules, each bound to a donor and acceptor bead respectively, are brought into close proximity, a cascade of chemical reactions is initiated, resulting in a luminescent signal.[27][29][30] The diffusion of singlet oxygen is limited to approximately 200 nm, making this a highly specific proximity-based assay.[27][30]

Application: To screen for tetrazolyl aniline derivatives that disrupt a specific protein-protein interaction.

Materials:

-

Two interacting proteins (one biotinylated, one with a tag like GST or His)

-

Streptavidin-coated donor beads

-

Anti-tag antibody-coated acceptor beads

-

Assay buffer

-

384-well, white microplates (e.g., ProxiPlate)

-

Tetrazolyl aniline derivative library (10 mM in DMSO)

-

Plate reader capable of AlphaScreen detection

Protocol:

-

Prepare Reagents:

-

Dilute the biotinylated protein, tagged protein, donor beads, and acceptor beads to their optimal concentrations in assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted compounds or controls to the wells.

-

Add the biotinylated protein and tagged protein to the wells.

-

Incubate for a predetermined time to allow for protein-protein interaction.

-

Add the streptavidin-coated donor beads and anti-tag acceptor beads.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for the optimized duration (e.g., 60-90 minutes).

-

-

Measurement:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis and Hit Identification

The large volume of data generated during an HTS campaign requires a systematic and automated analysis workflow.[31][32]

Figure 2: A typical data analysis pipeline for a high-throughput screen.

Data Normalization and Quality Control

Raw data from the plate reader is first normalized to the plate controls (e.g., percentage inhibition or activation). Quality control metrics such as the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (CV) are calculated for each plate to ensure data reliability.[31]

Hit Selection and Confirmation

A "hit" is a compound that produces a response above a predefined threshold (e.g., three standard deviations from the mean of the sample population).[6] Initial hits from the primary screen are then subjected to a confirmation screen, typically involving re-testing in a dose-response format to determine their potency (IC50 or EC50 values).[8]

Hit Validation and Triage

Confirmed hits undergo further validation to eliminate false positives.[33] This involves:

-

Counter-screens: To identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).[33]

-

Orthogonal assays: To confirm the activity of the hits using a different assay format.[34]

-

Cheminformatics analysis: To filter out compounds with undesirable properties, such as pan-assay interference compounds (PAINS).[33]

The ultimate goal of hit validation is to generate a set of high-quality, validated hits that can be progressed into lead optimization.[8][34]

Conclusion: Accelerating Discovery with HTS

High-throughput screening of tetrazolyl aniline derivative libraries is a powerful strategy for identifying novel starting points for drug discovery programs. By combining robust assay development, automated screening platforms, and rigorous data analysis, researchers can efficiently navigate the vast chemical space of these promising compounds. The protocols and workflows detailed in this application note provide a solid foundation for establishing a successful HTS campaign, ultimately accelerating the journey from a chemical library to a potential therapeutic candidate.

References

-

Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(2), 17-32. [Link]

-

AlphaScreen. (n.d.). BMG LABTECH. Retrieved February 22, 2024, from [Link]

-

AlphaScreen®. (n.d.). Berthold Technologies. Retrieved February 22, 2024, from [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2011). ResearchGate. [Link]

-

Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]

-

AlphaScreen SureFire Phospho-ERK assay. (n.d.). BMG LABTECH. Retrieved February 22, 2024, from [Link]

-

How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap. [Link]

-

From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

-

The Use of AlphaScreen Technology in HTS: Current Status. (2011). PMC. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

-

Affordable luciferase reporter assay for cell-based high-throughput screening. (2013). PubMed. [Link]

-

HTS data analysis workflow. (n.d.). ResearchGate. [Link]

-

Biochemical Assay Services. (n.d.). Evotec. [Link]

-

High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. [Link]

-

Cell-based assays for high-throughput screening. (n.d.). Broad Institute. [Link]

-

Application of Fluorescence Polarization in HTS Assays. (2011). PubMed. [Link]

-

Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). JoVE. [Link]

-

Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

-

Making the right choices in hit identification. (n.d.). Sygnature Discovery. [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

-

Optimizing Assay Performance for High-Throughput Screens. (2025). BellBrook Labs. [Link]

-

High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. (2016). ACS Infectious Diseases. [Link]

-

Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. (2026). Infinix Bio. [Link]

-

Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

-

SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]

-

High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

-

HTS Data Analysis. (n.d.). chem IT Services. [Link]

-

Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]

-

Substituted tetrazoles as multipurpose screening compounds. (2017). PubMed. [Link]

-

High-throughput screening. (n.d.). Wikipedia. [Link]

-

Tetrazoles via Multicomponent Reactions. (2021). Chemical Reviews. [Link]

-

High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

-

Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]

-

High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

-

High-Throughput Screening (HTS). (n.d.). Selvita. [Link]

-

Hit Identification Approaches and Future Directions. (n.d.). Protac - Drug Discovery Pro. [Link]

-

Reporting data from high-throughput screening of small-molecule libraries. (2007). Genome.gov. [Link]

-

High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]

-

High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). PMC. [Link]

-

Publications: High-Throughput Screening Core Facility. (n.d.). UT Southwestern. [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituted tetrazoles as multipurpose screening compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. One moment, please... [infinixbio.com]

- 9. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 13. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 14. Biochemical Assays | Evotec [evotec.com]

- 15. marinbio.com [marinbio.com]

- 16. lifescienceglobal.com [lifescienceglobal.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. The HTS-Compatible TurboLuc Luciferase One-Step Glow Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Firefly Luciferase HTS Assay | SCT150 [merckmillipore.com]

- 25. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 26. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.cn]

- 28. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bmglabtech.com [bmglabtech.com]

- 30. berthold.com [berthold.com]

- 31. knime.com [knime.com]

- 32. chemits.com [chemits.com]

- 33. drugtargetreview.com [drugtargetreview.com]

- 34. sygnaturediscovery.com [sygnaturediscovery.com]

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

Status: Operational Role: Senior Application Scientist Subject: Protocol Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 2-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline , a critical intermediate often utilized in the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.

The synthesis presents two primary challenges:

-

Steric Hindrance: The ortho-methyl group at position 2 sterically impedes the nucleophilic attack required for tetrazole ring closure at position 3.

-

Chemoselectivity: Reducing the nitro precursor without degrading the tetrazole ring or poisoning the hydrogenation catalyst.

This support document is structured as a dynamic troubleshooting workflow, moving from synthesis design to specific failure mode analysis.

Part 1: The Synthetic Pathway[1][2][3][4]

To ensure high purity and regioselectivity, we recommend a two-step sequence starting from 2-methyl-3-nitroaniline . Direct tetrazolation of the diamine (2-methyl-1,3-diaminobenzene) is not recommended due to the high risk of bis-tetrazole formation and difficult purification.

Workflow Diagram

Figure 1: Optimized two-step synthetic pathway avoiding diamine side-reactions.

Part 2: Step-by-Step Protocols & Troubleshooting

Phase 1: Tetrazole Construction (The Heterocyclization)

Objective: Install the tetrazole ring on the aniline nitrogen.

Reagents: Sodium Azide (

Standard Protocol

-

Dissolve 2-methyl-3-nitroaniline (1.0 eq) in Glacial Acetic Acid (10–15 volumes).

-

Add Triethyl Orthoformate (3.0 eq).

-

Add Sodium Azide (3.0 eq) cautiously.

-

Heat to 80–90°C for 4–12 hours.

-

Cool to room temperature. If precipitate forms, filter.[1] If not, pour into ice water to induce precipitation.

Troubleshooting & FAQs

Q: The reaction is stalled at 60% conversion after 12 hours. Why?

-

Diagnosis: The ortho-methyl group creates significant steric bulk, hindering the formation of the imidate intermediate.

-

Solution:

-

Increase TEOF: Boost Triethyl Orthoformate to 5.0 equivalents. It acts as both reagent and dehydrating agent.

-

Temperature Spike: Increase temperature to 100°C, but ensure your condenser is efficient.

-

Lewis Acid Additive: Add 5 mol% Ytterbium Triflate (

) or Indium Triflate . These catalysts coordinate to the orthoformate, increasing its electrophilicity and overcoming the steric barrier of the methyl group [1].

-

Q: I see a white solid subliming into the condenser. Is this dangerous?

-

Diagnosis: This is likely ammonium azide or hydrazoic acid salts .

-

Critical Safety Warning:

+ Acetic Acid generates Hydrazoic Acid ( -

Immediate Action:

-

Ensure the reaction is vented through a scrubber (NaOH solution).

-

Do not scrape the solid in the condenser with a metal spatula (spark risk). Rinse it down with solvent.[1]

-

Prevention: Use a lower temperature (70°C) for the first hour to allow initial imidate formation before ramping heat.

-

Q: The product is oiling out upon quenching with water.

-

Diagnosis: The nitro-tetrazole intermediate is lipophilic.[2]

-

Solution: Do not rely on filtration. Extract with Ethyl Acetate , wash with saturated

(to remove acetic acid), then Brine. Dry over

Phase 2: Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the tetrazole ring.

Standard Protocol (Catalytic Hydrogenation)

-

Dissolve intermediate in Methanol or Ethanol .

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

balloon (1 atm) at RT.

Troubleshooting & FAQs

Q: The reduction is extremely slow; the catalyst seems "dead."

-

Diagnosis: Tetrazoles are nitrogen-rich heterocycles that can coordinate strongly to Palladium, effectively poisoning the catalyst surface.

-

Solution:

-

Increase Pressure: Switch from a balloon to a Parr shaker at 40–50 psi .

-

Add Acid: Add 1.0 eq of HCl or Acetic Acid to the solvent. Protonating the tetrazole ring (

) reduces its ability to bind to the Pd metal center, freeing the catalyst for the nitro group reduction [2].

-

Q: I am observing ring-opening byproducts.

-

Diagnosis: Under high pressure and temperature, the tetrazole ring can undergo hydrogenolysis.

-

Solution: Switch to a Chemical Reduction method (Bechamp or similar) which is chemoselective for nitro groups.

-

Alternative Protocol (Fe/NH4Cl):

-

Suspend intermediate in Ethanol/Water (3:1).

-

Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux for 2–4 hours.

-

Filter hot through Celite.

-

Why this works: Iron reduction is specific to the nitro group and leaves the tetrazole ring completely intact.

-

-

Part 3: Data & Specifications

Solvent & Reagent Compatibility Table

| Component | Recommended | Avoid | Reason |

| Solvent (Step 1) | Acetic Acid (Glacial) | DMF (w/ NaN3) | DMF + NaN3 can decompose violently at high temps; AcOH buffers the reaction. |

| Azide Source | Sodium Azide ( | TMS-Azide | TMS-Azide is volatile and expensive; NaN3 is standard for this route. |

| Catalyst (Step 2) | 10% Pd/C (wet) | PtO2 (Adam's Cat.) | Platinum is more likely to reduce the heteroaromatic ring. |

| Workup pH | Neutral/Basic | Strongly Acidic (< pH 2) | Free tetrazoles can precipitate, but extremely low pH creates volatility hazards with residual azides. |

Analytical Checkpoints

-

Intermediate (Nitro-tetrazole):

-

IR: Look for disappearance of

stretch (aniline) and appearance of tetrazole -

1H NMR: The aromatic protons will shift downfield due to the electron-withdrawing nature of the tetrazole ring.

-

-

Final Product (Amino-tetrazole):

-

MS: M+1 peak should be 176.1 (C8H9N5).

-